Benzyl 2-(2-aminobenzamido)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

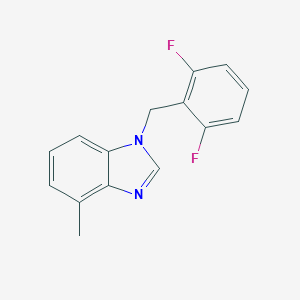

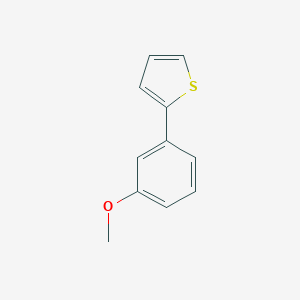

“Benzyl 2-(2-aminobenzamido)acetate” is an organic compound with the molecular formula C16H16N2O3 . It belongs to the class of benzene compounds . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “this compound” involves several steps. The reaction starts with Sodium 4-hydroxybenzenesulfonate and pivaloyl chloride in a solution of DCM and TEA. After the reaction is complete, DMF and thionyl chloride are added. The mixture is then stirred for 2 hours. After completion of the reaction, the solvent is evaporated off, and toluene is added. The salt is filtered off, and dichloromethane is added. The resulting solution is then added to a suspension of this compound prepared according to Example 8 in dichloromethane and pyridine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact linear structure formula is not provided .

Physical and Chemical Properties Analysis

“this compound” appears as a clear, colorless liquid under standard conditions . It has a distinct, fruity smell . It is moderately soluble in water, but miscible in alcohol and other organic solvents .

Aplicaciones Científicas De Investigación

Fluorescence Labeling in Carbohydrate Research Benzyl 2-(2-aminobenzamido)acetate, through its component 2-Aminobenzamide (2AB), is prominently utilized in the field of carbohydrate research. 2AB acts as a fluorescent label attached to reducing oligosaccharides through a reductive amination procedure. This labeling is compatible with the deprotection of acetate and benzyl protecting groups, which is a critical step in the structural analysis of carbohydrates (Cumpstey et al., 2000).

Synthesis of Quinazolinones and Benzothiadiazine Another significant application is in the synthesis of complex molecular structures. This compound is involved in the oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides, a process catalyzed by zinc. The molecule also reacts with aromatic and aliphatic aldehydes under specific conditions, highlighting its versatility in synthesizing a variety of chemical structures (Sharif et al., 2014).

Kinetics and Mechanism of Cyclisation The kinetics and mechanism of the base-catalysed cyclisation of compounds related to this compound have been studied extensively. For instance, the cyclisation of 2-(Substituted benzoylamino)benzamides to yield Quinazolin-4-one and Quinazolin-4-thione derivatives has been analyzed. This research helps in understanding the reaction kinetics and the influence of substituents on the cyclisation process (Hanusek et al., 2002).

Aspartic Acid Benzamide Derivatives as Caspase Inhibitors In medical research, derivatives of this compound, specifically benzamide derivatives of aspartic acid, have been claimed to inhibit cell death, acting as caspase inhibitors. These compounds are found to be potentially useful in conditions where cell death is a concern, such as in neurodegenerative disorders or cardiovascular diseases (WO Cytovia, 2001).

Marine-Associated Streptomyces Derivatives Research has also identified novel compounds related to this compound from marine-associated Streptomyces. These studies not only expand the chemical diversity of natural products but also provide a deeper understanding of marine biochemistry and potential pharmaceutical applications (Zhang et al., 2018).

Organic Chemistry and Catalysis In the domain of organic chemistry and catalysis, this compound is involved in processes like the palladium-catalyzed domino reaction, forming complex molecular structures like 4-phenylquinazolinones. This highlights its role in facilitating complex chemical reactions and synthesizing new molecular entities (Hikawa et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 2-[(2-aminobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c17-14-9-5-4-8-13(14)16(20)18-10-15(19)21-11-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJXAZBLCOYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570277 |

Source

|

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150374-97-3 |

Source

|

| Record name | Benzyl N-(2-aminobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)

![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)